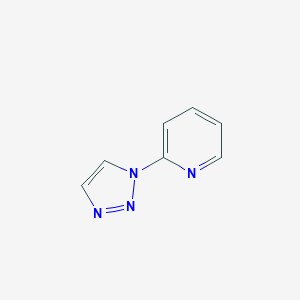
2-(1H-1,2,3-triazol-1-yl)pyridine
Descripción general
Descripción
2-(1H-1,2,3-triazol-1-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmaceutical Development
2-(1H-1,2,3-triazol-1-yl)pyridine is a critical scaffold in drug discovery. It has been extensively studied for its potential as an antimicrobial and antifungal agent. The compound exhibits enzyme inhibition properties that are beneficial in treating various infections. For instance, derivatives of this compound have shown activity against fungal pathogens by inhibiting specific enzymes essential for their survival .
Neuropharmacology
Recent studies have highlighted the anticonvulsant and psychotropic properties of triazole-pyridine hybrids. These compounds have demonstrated significant effects in animal models for epilepsy, indicating their potential as therapeutic agents for neurological disorders . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance efficacy and reduce side effects .
Agricultural Chemistry
Fungicides and Herbicides
The compound is also pivotal in agricultural applications, particularly in the development of fungicides and herbicides. Its ability to inhibit fungal growth makes it a valuable component in crop protection strategies. Research indicates that triazole derivatives can effectively manage plant diseases while minimizing environmental impact .
Material Science
Synthesis of Advanced Materials
In material science, this compound is used to synthesize innovative materials such as polymers and coatings. These materials display enhanced durability and resistance to environmental degradation. The incorporation of triazole units into polymer matrices has been shown to improve mechanical properties and thermal stability .
Analytical Chemistry
Reagents for Metal Ion Detection
This compound serves as a reagent in various analytical techniques, particularly for detecting and quantifying metal ions in environmental samples. Its chelating properties allow it to form stable complexes with metal ions, facilitating their analysis through spectroscopic methods .
Case Study 1: Neuropharmacological Applications
A study evaluated the anticonvulsant activity of several triazole-pyridine derivatives using animal models. The results indicated that specific modifications to the triazole unit significantly enhanced the compounds' efficacy against induced seizures, suggesting a promising avenue for developing new antiepileptic drugs .
Case Study 2: Agricultural Efficacy
Research on the agricultural applications of triazole derivatives demonstrated their effectiveness as fungicides against common crop pathogens. Field trials showed a marked reduction in disease incidence when these compounds were applied, highlighting their potential role in sustainable agriculture .
Propiedades
Número CAS |
118078-97-0 |
|---|---|
Fórmula molecular |
C7H6N4 |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-6-5-9-10-11/h1-6H |
Clave InChI |
CPUDLFSMVVGOOP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
SMILES canónico |
C1=CC=NC(=C1)N2C=CN=N2 |
Sinónimos |
Pyridine, 2-(1H-1,2,3-triazol-1-yl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













